4-Pyridylethyl thiolacetate
Overview
Description
4-Pyridylethyl thiolacetate is an organic compound with the molecular formula C₉H₁₁NOS. It is a derivative of pyridine and contains a thiolacetate functional group. This compound is primarily used in research settings, particularly for the determination of dehydroalanine content in proteins after processing .
Mechanism of Action
Target of Action
The primary target of 4-Pyridylethyl thiolacetate is the dehydroalanine content of proteins . Dehydroalanine is a non-proteinogenic amino acid that is often involved in post-translational modifications of proteins. It plays a crucial role in the structure and function of proteins.
Mode of Action
This compound interacts with its targets by determining the dehydroalanine content of proteins after processing . .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the dehydroalanine content of proteins . This could potentially alter the structure and function of these proteins, impacting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridylethyl thiolacetate can be achieved through several methods. One efficient method involves the use of water as a solvent, which is environmentally friendly. The thioacetate anion acts as a nucleophile in nucleophilic displacement reactions. The reactions are carried out under pH control to prevent the decomposition of mesylate starting materials, using potassium carbonate as a mild base .
Industrial Production Methods
This method is compatible with a wide variety of protecting groups and functionalities .
Chemical Reactions Analysis
Types of Reactions
4-Pyridylethyl thiolacetate undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The thiolacetate group can be reduced to form thiols.
Substitution: The thiolacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiolacetate group.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Substituted thiolacetates
Scientific Research Applications
4-Pyridylethyl thiolacetate is widely used in scientific research, particularly in the field of protein chemistry. It is a useful tool for determining the dehydroalanine content of proteins after processing . Additionally, it has applications in the synthesis of coordination polymers and other organosulfur compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridyl thioacetic acid
- 2-Pyrimidyl thioacetic acid
- Thioacetates in general
Uniqueness
4-Pyridylethyl thiolacetate is unique due to its specific application in protein chemistry for the determination of dehydroalanine content. Its structure allows for efficient nucleophilic displacement reactions, making it a valuable tool in various synthetic and analytical applications .
Properties
IUPAC Name |
S-(2-pyridin-4-ylethyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXOSCYOXNMXIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889017 | |
Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385398-71-0 | |
Record name | S-[2-(4-Pyridinyl)ethyl] ethanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385398-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanethioic acid, S-(2-(4-pyridinyl)ethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385398710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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